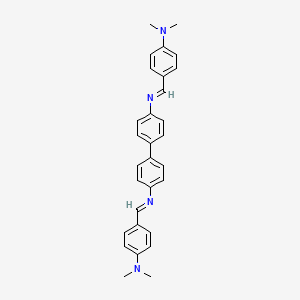
Bis(p-dimethylaminobenzylidene)benzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Bis(p-dimethylaminobenzylidene)benzidine can be synthesized through the condensation reaction between p-dimethylaminobenzaldehyde and benzidine in a 2:1 molar ratio . The reaction typically involves heating the reactants in ethanol, leading to the formation of yellow crystals . Industrial production methods may involve similar condensation reactions but on a larger scale with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
Bis(p-dimethylaminobenzylidene)benzidine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different oxidation products.
Reduction: Can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include alkali tungstates, which react with the compound to give a cinnabar-red precipitate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(p-dimethylaminobenzylidene)benzidine has several scientific research applications:
Chemistry: Used as a reagent in the determination of tungsten.
Medicine: Investigated for potential medicinal properties and applications.
Mecanismo De Acción
The mechanism of action of Bis(p-dimethylaminobenzylidene)benzidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with metal ions and participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and conditions.
Comparación Con Compuestos Similares
Bis(p-dimethylaminobenzylidene)benzidine can be compared with other similar compounds, such as:
- Bis(acetylacetone)benzidine
- Bis(thiourea)acetylacetone
- Bis(vanillin)triethylenetetraamine These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . This compound is unique due to its specific synthesis method and applications in tungsten determination and dye synthesis.
Propiedades
Número CAS |
6001-51-0 |
|---|---|
Fórmula molecular |
C30H30N4 |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
4-[[4-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N4/c1-33(2)29-17-5-23(6-18-29)21-31-27-13-9-25(10-14-27)26-11-15-28(16-12-26)32-22-24-7-19-30(20-8-24)34(3)4/h5-22H,1-4H3 |
Clave InChI |
LTPFCLBRAINGDI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
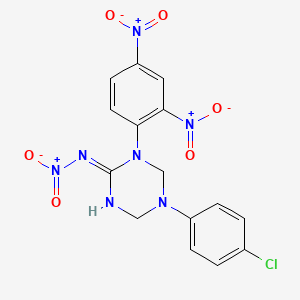
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540306.png)
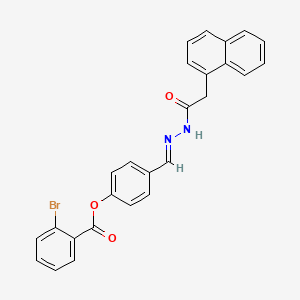
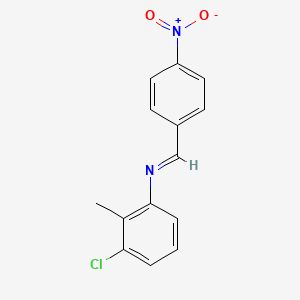
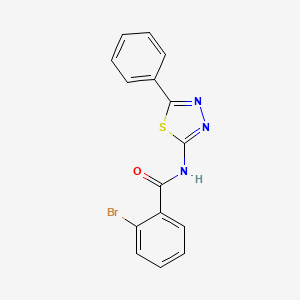
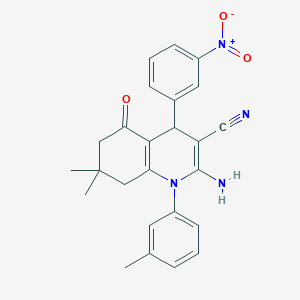
![N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11540331.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11540332.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11540346.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
